L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline
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Overview
Description
L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline is a peptide compound composed of five amino acids: threonine, histidine, valine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidinal, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- L-Proline, L-threonyl-L-histidyl-L-arginyl-L-prolyl-L-prolyl-L-methionyl-L-tryptophyl-L-seryl-L-prolyl-L-valyl-L-tryptophyl
- L-Histidyl-L-threonyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-proline
Uniqueness
L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823233-23-4 |
---|---|
Molecular Formula |
C24H39N7O8 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H39N7O8/c1-11(2)18(23(37)31-7-5-6-16(31)24(38)39)29-22(36)19(13(4)33)30-20(34)15(8-14-9-26-10-27-14)28-21(35)17(25)12(3)32/h9-13,15-19,32-33H,5-8,25H2,1-4H3,(H,26,27)(H,28,35)(H,29,36)(H,30,34)(H,38,39)/t12-,13-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
FKCOSFATTAHGOP-PISLBAIXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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